7-Aminonitrazepam

Description

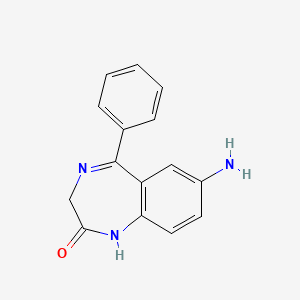

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOUQHVDCKOOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197749 | |

| Record name | 7-Aminonitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4928-02-3 | |

| Record name | 7-Aminonitrazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminonitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminonitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin, 7-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepinon-(2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINONITRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A49O337AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Aminonitrazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

7-Aminonitrazepam chemical structure and properties

An In-depth Analysis of its Chemical Structure, Properties, and Biological Interactions for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Aminonitrazepam is the principal and pharmacologically active metabolite of Nitrazepam, a benzodiazepine derivative primarily prescribed for its sedative and hypnotic properties. The biotransformation of Nitrazepam to this compound via nitro-reduction is a critical step in its metabolism. An understanding of the chemical and pharmacological profile of this metabolite is paramount for clinical toxicology, forensic analysis, and the development of novel therapeutics targeting the central nervous system. This technical guide provides a detailed overview of this compound, encompassing its chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies.

Chemical Structure and Properties

This compound, with the IUPAC name 7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one, is a benzodiazepine derivative. Its chemical structure is characterized by a diazepine ring fused to a benzene ring, with a phenyl group at position 5 and an amino group at position 7.

Chemical Identifiers and Molecular Properties:

| Property | Value | Source(s) |

| IUPAC Name | 7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | [1],[2],[3] |

| CAS Number | 4928-02-3 | [4],[1],[5],,[2],[3],[6],[7] |

| Molecular Formula | C15H13N3O | [4],[1],,[2],[3],[7] |

| Molecular Weight | 251.28 g/mol | [4],[1],,[2],[3] |

| Canonical SMILES | C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3 | [8] |

| InChI Key | OYOUQHVDCKOOAL-UHFFFAOYSA-N | [8] |

Physicochemical Properties:

| Property | Value | Source(s) |

| Melting Point | 242-244 °C | [5] |

| Boiling Point | 394.44 °C (rough estimate) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol. | [9] |

| Appearance | Pale Yellow Solid | [10] |

| pKa | 2.5, 4.6, 13.1 (5% MeOH in H2O, t=20°C) | [9] |

| XLogP3 | 1 | [1], |

Metabolism and Signaling Pathways

This compound is the major metabolite of nitrazepam, formed primarily in the liver. The metabolic cascade involves the reduction of the 7-nitro group of nitrazepam, a reaction catalyzed by enzymes such as aldehyde oxidase 1 (AOX1). Following its formation, this compound can be further metabolized through acetylation to 7-acetylamino nitrazepam by N-acetyltransferase 2 (NAT2). In some species, this latter metabolite can be hydrolyzed back to this compound by arylacetamide deacetylase (AADAC).[11],[12]

Metabolic pathway of Nitrazepam.

Like other benzodiazepines, this compound is believed to exert its pharmacological effects by acting as a positive allosteric modulator of the GABAA receptor in the central nervous system. This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to increased neuronal inhibition.[4] While direct studies on this compound are limited, research on the structurally similar 7-aminoclonazepam suggests it acts as a weak partial agonist at the benzodiazepine receptor.[13]

Proposed signaling pathway of this compound at the GABAA receptor.

Experimental Protocols

Synthesis of this compound from Nitrazepam

A straightforward method for the synthesis of this compound involves the reduction of the nitro group of nitrazepam using tin(II) chloride.[5]

Materials:

-

Nitrazepam

-

Tin(II) chloride (SnCl2)

-

Ethanol

-

Ultrasonicator

-

Standard laboratory glassware

Procedure:

-

Dissolve Nitrazepam in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride to the solution.

-

Place the flask in an ultrasonic bath at room temperature.

-

Sonicate the mixture until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

Generalized workflow for the synthesis of this compound.

Analytical Methodologies

The detection and quantification of this compound in biological matrices are crucial in forensic and clinical settings. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[1],[10],[14],[15]

GC-MS Analysis of this compound in Urine (Generalized Protocol)

This method often requires derivatization to improve the volatility and thermal stability of the analyte.

1. Sample Preparation (Solid Phase Extraction - SPE):

- To 2 mL of urine, add an internal standard (e.g., 7-aminoclonazepam).

- Hydrolyze the sample with β-glucuronidase to cleave any conjugated metabolites.[14]

- Adjust the pH with a suitable buffer.

- Load the sample onto a conditioned SPE cartridge.

- Wash the cartridge with deionized water and a non-polar solvent (e.g., hexane).

- Elute the analyte with an appropriate solvent mixture (e.g., ethyl acetate-methanol).

- Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization:

- Reconstitute the dried extract in a suitable solvent.

- Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilyl (TBDMS).,[10]

- Heat the mixture to facilitate the reaction.

3. GC-MS Analysis:

- Column: A non-polar capillary column (e.g., HP-5MS).

- Injection Mode: Splitless.

- Carrier Gas: Helium.

- Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C and ramping up to 300°C.[1]

- Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

LC-MS/MS Analysis of this compound in Urine (Generalized Protocol)

This technique generally does not require derivatization, simplifying the sample preparation process.[14],[15]

1. Sample Preparation:

- To a urine sample, add an internal standard (e.g., 7-aminoclonazepam-d4).

- Perform enzymatic hydrolysis with β-glucuronidase.[14],[15]

- Perform protein precipitation with a solvent like acetonitrile or liquid-liquid extraction.[15]

- Centrifuge the sample and dilute the supernatant.

2. LC-MS/MS Analysis:

- LC Column: A reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

- Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification and confirmation.

Quantitative Performance of Analytical Methods:

| Method | Matrix | LLOQ | Linear Range | Recovery | Source(s) |

| GC-MS (TBDMS derivatization) | Urine | 3 µg/L | 10-500 µg/L | 96.3-102.6% | [10] |

| LC-MS/MS | Urine | 0.5 ng/mL | 1-50 ng/mL | 89.0-95.2% | [15] |

| Nano-enhanced ELISA | Urine | 0.18 µg/kg | N/A | N/A | [2] |

Pharmacological and Toxicological Profile

This compound is a pharmacologically active metabolite.[4] Its primary mechanism of action is believed to be the modulation of the GABAA receptor, similar to other benzodiazepines.[4] Studies on the related compound, 7-aminoclonazepam, have shown it to be a weak partial agonist at the benzodiazepine receptor, suggesting a similar profile for this compound.[13]

Experimental Assays for Pharmacological Characterization:

-

Radioligand Binding Assay: This assay determines the binding affinity (Ki) of this compound for the benzodiazepine site on the GABAA receptor by measuring the displacement of a radiolabeled ligand.[4]

-

Electrophysiological Assay (Patch-Clamp): This technique measures the functional effect of this compound on GABA-induced currents in neurons or cell lines expressing GABAA receptors. It allows for the determination of the compound's efficacy as a positive allosteric modulator.[4],[13]

Toxicological data specifically for this compound is limited. However, as a metabolite of nitrazepam, its presence is a key indicator in toxicological screenings for nitrazepam use. The formation of reactive metabolites, such as N-hydroxylamino nitrazepam, from both nitrazepam and this compound, is an area of toxicological interest due to their potential for cellular damage.[11],[12]

Conclusion

This compound is a crucial analyte in the clinical and forensic monitoring of nitrazepam use. Its chemical properties, metabolic fate, and pharmacological activity are of significant interest to researchers in drug metabolism, pharmacology, and toxicology. The experimental protocols and data presented in this guide provide a foundational resource for professionals in these fields. Further research is warranted to fully elucidate the specific pharmacological and toxicological profile of this compound and its contribution to the overall effects of nitrazepam.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Simple preparation of the major urinary metabolites of flunitrazepam and nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. arch.ies.gov.pl [arch.ies.gov.pl]

- 9. datapdf.com [datapdf.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification of enzymes responsible for nitrazepam metabolism and toxicity in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Residual effect of a 7-amino metabolite of clonazepam on GABAA receptor function in the nucleus reticularis thalami of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A highly sensitive method for the determination of this compound, a metabolite of nitrazepam, in human urine using high-performance electrospray liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 7-Aminonitrazepam via Nitrazepam Reduction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 7-aminonitrazepam, a principal metabolite of the benzodiazepine nitrazepam, through the chemical reduction of its parent compound. This document provides comprehensive experimental protocols, quantitative data, and logical workflows to support research and development in analytical chemistry, pharmacology, and drug metabolism studies.

Introduction

This compound is a key biomarker for monitoring the use and metabolism of nitrazepam, a pharmaceutical agent with sedative, hypnotic, anxiolytic, and anticonvulsant properties. The accurate synthesis and characterization of this compound are crucial for its use as a reference standard in clinical and forensic analysis, as well as for further pharmacological and toxicological investigations. This guide focuses on the chemical conversion of the 7-nitro group of nitrazepam to an amino group, a fundamental transformation in organic synthesis. Two primary methods for this reduction are presented: the use of tin(II) chloride and catalytic hydrogenation with iron in acetic acid.

Reaction Overview and Mechanism

The core chemical transformation is the reduction of an aromatic nitro group to a primary amine. This process involves the transfer of six electrons and six protons to the nitro group.

General Reaction:

Where R represents the nitrazepam molecular scaffold.

The choice of reducing agent and reaction conditions is critical to ensure high yield and purity of the final product, while minimizing side reactions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from nitrazepam.

Method 1: Reduction using Tin(II) Chloride

This method, adapted from the work of Feely et al. (1999), is a straightforward protocol suitable for laboratory-scale synthesis.[1] It utilizes tin(II) chloride as the reducing agent under mild conditions.

Materials:

-

Nitrazepam

-

Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Organic solvent (e.g., ethanol, ethyl acetate)

-

Deionized water

-

Ultrasonic bath

Procedure:

-

Dissolve nitrazepam in a suitable organic solvent.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution to the nitrazepam solution with continuous stirring.

-

The reaction mixture is then subjected to ultrasonication at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, and the pH is carefully adjusted with a sodium hydroxide solution to precipitate the tin salts.

-

The crude product is then extracted with an appropriate organic solvent.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Method 2: Reduction using Iron in Acetic Acid

This alternative method, described in a patent, employs iron powder as the reducing agent in an acidic medium.[2]

Materials:

-

Nitrazepam

-

Iron powder (Fe)

-

Acetic acid

-

Water

Procedure:

-

Dissolve nitrazepam in acetic acid.

-

Slowly add this solution to a suspension of iron powder in acetic acid at an elevated temperature (e.g., 75°C).

-

The reaction mixture is stirred for a specified period (e.g., 60 minutes) while maintaining the temperature.

-

After the reaction is complete, water is added to the mixture.

-

The resulting mixture is then worked up to isolate the this compound. This may involve filtration to remove excess iron, followed by neutralization and extraction.

-

The crude product is then purified as described in Method 1.

Quantitative Data

The efficiency of the synthesis is evaluated based on the reaction yield and the purity of the final product. The following table summarizes available quantitative data for the synthesis of this compound and related reductions.

| Parameter | Method 1: Tin(II) Chloride | Method 2: Iron in Acetic Acid |

| Yield | Data not explicitly found for nitrazepam. However, reductions of aromatic nitro compounds with SnCl₂ generally proceed in good to excellent yields. | A yield of 93% has been reported for a closely related synthesis.[2] |

| Purity | High purity can be achieved after purification steps like recrystallization or chromatography. | High purity is attainable with appropriate work-up and purification. |

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis Components

This diagram shows the logical relationship between the reactants, reagents, and products in the synthesis process.

References

The Metabolic Conversion of Nitrazepam to 7-Aminonitrazepam: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the core metabolic pathway converting the hypnotic agent nitrazepam to its primary metabolite, 7-aminonitrazepam. This biotransformation is a critical determinant of nitrazepam's pharmacokinetic profile and has implications for its therapeutic effects and potential toxicity. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the metabolic and experimental workflows to support further research and drug development in this area.

Introduction

Nitrazepam, a nitrobenzodiazepine, is primarily metabolized in humans through the reduction of its 7-nitro group to form this compound.[1] This metabolic step is significant as it precedes further acetylation to 7-acetylaminonitrazepam.[1] The conversion to this compound is mediated by a concert of enzymatic activities, prominently featuring aldehyde oxidase 1 (AOX1) in the human liver cytosol and various nitroreductases produced by the gut microbiota.[1][2][3] Understanding the kinetics and contributing enzymes in this pathway is crucial for predicting interindividual variability in drug response and assessing potential drug-drug interactions.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data related to the pharmacokinetics of nitrazepam and the analytical methods for the quantification of its primary metabolite, this compound.

Table 1: Pharmacokinetic Parameters of Nitrazepam

| Parameter | Value | Species | Reference |

| Half-life (t½) | 29 hours (young adults) | Human | [4][5] |

| 40 hours (geriatric patients) | Human | [4][5] | |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Human | [5] |

| Metabolites | This compound, 7-Acetylaminonitrazepam | Human | [1] |

Table 2: Enzyme Kinetic Parameters for Nitroreductases

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| E. coli Nitroreductase NfsB | Flunitrazepam | - | - | Higher than Nitrazepam | [6][7] |

| E. coli Nitroreductase NfsB | Nitrazepam | - | - | Lower than Flunitrazepam | [7] |

| E. coli Nitroreductase NfsB | Clonazepam | - | - | Lower than Nitrazepam | [7] |

Table 3: Performance of Analytical Methods for this compound Quantification

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |

| LC-MS/MS | Urine | 0.07 ng/mL | 0.5 ng/mL | 1-50 ng/mL | [8] |

| GC-MS | Urine | Not specified | Not specified | Not specified | [9] |

Metabolic Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of nitrazepam and a general experimental workflow for studying its metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of nitrazepam metabolism.

In Vitro Nitrazepam Reduction Assay using Human Liver Cytosol

This protocol is designed to measure the activity of aldehyde oxidase 1 (AOX1) in reducing nitrazepam to this compound.

Materials:

-

Human liver cytosol (commercially available or prepared in-house)

-

Nitrazepam solution (in a suitable solvent like DMSO, final concentration in assay <1%)

-

N¹-methylnicotinamide (electron donor for AOX1)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard (e.g., 7-aminoclonazepam)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, N¹-methylnicotinamide, and human liver cytosol. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add nitrazepam solution to the pre-incubated mixture to initiate the reaction. The final volume should be standardized for all assays.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of this compound.

In Vitro Nitrazepam Metabolism by Human Gut Microbiota

This protocol outlines a general approach to assess the metabolic capacity of the gut microbiome in converting nitrazepam to this compound.

Materials:

-

Fresh fecal samples from healthy human donors

-

Anaerobic growth medium (e.g., Gifu anaerobic medium)

-

Anaerobic chamber or system

-

Nitrazepam solution

-

Sterile, anaerobic tubes

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples in pre-reduced anaerobic growth medium to create a fecal slurry.

-

Incubation Setup: In sterile, anaerobic tubes, add the fecal slurry and the nitrazepam solution. Include control tubes with heat-inactivated slurry to differentiate between enzymatic and non-enzymatic degradation.

-

Anaerobic Incubation: Incubate the tubes under strict anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).

-

Sample Processing: At the end of the incubation, centrifuge the samples to pellet the bacterial cells and solid debris.

-

Metabolite Extraction: Extract the metabolites from the supernatant using a suitable solvent (e.g., ethyl acetate).

-

Analysis: Evaporate the solvent and reconstitute the residue in a suitable mobile phase for analysis by LC-MS/MS to quantify the formation of this compound.

LC-MS/MS Quantification of this compound in Biological Matrices

This protocol provides a general framework for the sensitive and specific quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (e.g., m/z 252.1) → Product ion 1 (quantifier, e.g., m/z 121.0), Product ion 2 (qualifier, e.g., m/z 94.1).

-

Internal Standard (e.g., 7-Aminoclonazepam): Precursor ion → Product ion(s).

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum sensitivity.

Sample Preparation (Urine):

-

Enzymatic Hydrolysis: To account for conjugated metabolites, treat urine samples with β-glucuronidase.

-

Liquid-Liquid or Solid-Phase Extraction: Extract the analyte and internal standard from the hydrolyzed urine using a suitable extraction method to remove interfering substances.

-

Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.

Conclusion

The metabolic pathway from nitrazepam to this compound is a pivotal step in the drug's biotransformation, driven by both hepatic and microbial enzymes. This guide provides a foundational understanding of this process, supported by quantitative data and detailed experimental protocols. Further research, particularly in elucidating the specific enzyme kinetics of human AOX1 and a wider array of gut bacterial nitroreductases, will be instrumental in advancing our ability to predict and personalize nitrazepam therapy. The methodologies and data presented herein serve as a valuable resource for scientists and researchers dedicated to the fields of drug metabolism, pharmacokinetics, and therapeutic development.

References

- 1. Identification of enzymes responsible for nitrazepam metabolism and toxicity in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reduction of nitrazepam by Clostridium leptum, a nitroreductase-producing bacterium isolated from the human intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human pharmacokinetics of nitrazepam: effect of age and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Escherichia coli nitroreductase NfsB in the metabolism of nitrobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

7-Aminonitrazepam: A Pharmacokinetic and Bioavailability Profile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminonitrazepam is the primary and pharmacologically significant metabolite of nitrazepam, a benzodiazepine derivative utilized for its hypnotic properties in the treatment of insomnia. The pharmacokinetic profile of this compound is of critical interest in clinical toxicology, forensic analysis, and drug development, as its presence and concentration in biological matrices serve as a key indicator of nitrazepam exposure. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and bioavailability of this compound, with a focus on its formation, distribution, and elimination. It is important to note that dedicated studies on the pharmacokinetics and bioavailability of this compound as an independently administered compound are scarce. Therefore, the data presented herein are primarily derived from studies investigating the metabolism and disposition of its parent drug, nitrazepam.

Metabolism and Pharmacokinetics

Nitrazepam undergoes extensive metabolism in the human body, with the reduction of its 7-nitro group to form this compound being the principal metabolic pathway. This biotransformation is primarily catalyzed by the enzyme aldehyde oxidase 1 (AOX1), which is found in high concentrations in the liver cytosol. Following its formation, this compound is further metabolized via acetylation to 7-acetylaminonitrazepam, a reaction mediated by N-acetyltransferase 2 (NAT2).

Data Presentation

The following tables summarize the available quantitative data regarding the distribution and elimination of this compound.

Table 1: Distribution of this compound in Human Tissues and Fluids Following Nitrazepam Intoxication

| Biological Matrix | Concentration Range of this compound | Reference |

| Blood | 0.418 - 1.82 µg/mL | |

| Urine | 1.09 µg/mL | |

| Bile | 1.67 µg/mL | |

| Brain Tissue | 2.49 - 5.11 µg/g | |

| Liver | 0.113 µg/g |

Data from a single case report of fatal nitrazepam poisoning and may not be representative of therapeutic use.

Table 2: Urinary Excretion of this compound Following a Single Oral Dose of Nitrazepam (5 mg) in Humans

| Parameter | Value (Mean and Range) | Reference |

| Urinary Half-Life (Free) | 44 hours (23-65 hours) | |

| Urinary Half-Life (Conjugated) | 46 hours (25-69 hours) |

Bioavailability:

There is no direct data available on the oral or intravenous bioavailability of this compound in humans or animals. Studies have focused on the detection of this metabolite following administration of the parent drug, nitrazepam.

Experimental Protocols

The quantification of this compound in biological matrices is crucial for both clinical and forensic purposes. Various analytical methods have been developed and validated for its detection.

Determination of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the extraction and derivatization of this compound from urine samples prior to analysis by GC-MS.

-

Sample Preparation:

-

To a urine sample, an internal standard (e.g., 7-aminoclonazepam) is added.

-

For conjugated metabolites, enzymatic hydrolysis using β-glucuronidase is performed.

-

Liquid-liquid extraction is carried out using an organic solvent mixture (e.g., benzene-dichloromethane, 90:10 v/v).

-

-

Derivatization:

-

The extracted analyte is derivatized to enhance its volatility and thermal stability for GC analysis. A common derivatizing agent is tert-butyldimethylsilyl (TBDMS).

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a mass spectrometer.

-

Detection is achieved using a nitrogen-selective detector or by monitoring specific ions in the mass spectrometer.

-

Determination of this compound in Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound in urine.

-

Sample Preparation:

-

An internal standard (e.g., 7-aminoclonazepam) is added to the urine sample.

-

Enzymatic hydrolysis with β-glucuronidase is performed to cleave conjugated metabolites.

-

A liquid-liquid extraction is conducted to isolate the analyte.

-

-

HPLC-MS/MS Analysis:

-

The extracted sample is injected into an HPLC system coupled to a tandem mass spectrometer.

-

Chromatographic separation is achieved on a suitable column.

-

Mass spectral acquisition is performed by selectively monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

Mandatory Visualization

Metabolic Pathway of Nitrazepam

The following diagram illustrates the primary metabolic pathway of nitrazepam to this compound and its subsequent acetylation.

The In-Body Formation of 7-Aminonitrazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of 7-aminonitrazepam, the primary metabolite of the hypnotic drug nitrazepam, within the human body. The core mechanism involves the bioreduction of the 7-nitro group of the parent compound. This document details the enzymatic pathways, provides available quantitative data, outlines experimental protocols for studying this metabolic conversion, and presents visual representations of the key processes.

Core Mechanism of this compound Formation

The biotransformation of nitrazepam to its 7-amino metabolite is a reductive process primarily occurring in the liver and the gut.[1][2] This nitroreduction is a critical step in the metabolism of nitrazepam, leading to a compound that is subsequently acetylated to 7-acetylaminonitrazepam.[2]

Hepatic Metabolism: The Role of Aldehyde Oxidase 1 (AOX1)

The primary enzyme responsible for the reduction of nitrazepam in the human liver is Aldehyde Oxidase 1 (AOX1).[2] This cytosolic enzyme plays a significant role in the metabolism of various xenobiotics.[3][4] Studies have shown that the nitrazepam reductase activity is higher in human liver cytosol (HLC) compared to human liver microsomes (HLM), pointing to a predominantly cytosolic metabolic pathway.[2] The involvement of AOX1 is further supported by inhibition studies and the requirement of an electron donor like N¹-methylnicotinamide.[2]

Hepatic Metabolism: The Potential Involvement of Cytochrome P450 3A4 (CYP3A4)

While AOX1 is the principal enzyme in the cytosol, there is evidence suggesting a potential role for Cytochrome P450 3A4 (CYP3A4) in the metabolic activation of nitrobenzodiazepines, including nitrazepam.[5][6] CYP3A4, a microsomal enzyme, is known to be involved in the metabolism of a wide array of drugs.[2][7] For nitrazepam, CYP3A4 may contribute to the formation of reactive intermediates.[2] However, its direct contribution to the formation of this compound appears to be less significant than that of AOX1.

The Contribution of Gut Microbiota

The gut microbiome possesses a substantial capacity for nitroreduction and plays a crucial role in the metabolism of nitrazepam. Anaerobic bacteria within the gastrointestinal tract can efficiently reduce the nitro group of nitrazepam to form this compound. This microbial metabolism can significantly influence the overall pharmacokinetic profile of the drug.

Data Presentation

Quantitative data on the formation and detection of this compound is essential for understanding its pharmacokinetics and for forensic analysis.

Enzyme Kinetics

Table 1: Michaelis-Menten Kinetic Parameters for Relevant Enzyme Activities

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/h) | Source |

| Human Liver Cytosol | Naltrexone (reduction) | 17-53 | 16-45 | [8] |

| Human Aldehyde Oxidase (AO) | Dopamine (oxidation) | 14,130 | 0.00762 | [9] |

Note: The provided kinetic parameters are for different substrates and reactions catalyzed by the same or similar enzyme systems and are intended to offer a general understanding of their catalytic efficiencies.

Quantitative Analysis of this compound in Urine

The analysis of this compound in urine is a common method for monitoring nitrazepam intake.

Table 2: Performance of Analytical Methods for this compound in Human Urine

| Analytical Method | Linear Range (µg/L) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Recovery (%) | Source |

| GC-MS (TMS derivatization) | 10 - 500 | 1.2 | 3.5 | 94.7 - 103.5 | [1] |

| GC-MS (TBDMS derivatization) | 10 - 500 | 1 | 3 | 96.3 - 102.6 | |

| HPLC-ESI-MS/MS | 1 - 50 (ng/mL) | 0.07 (ng/mL) | 0.5 (ng/mL) | 89.0 - 95.2 |

Urinary Excretion of Nitrazepam and its Metabolites

Following oral administration, a significant portion of nitrazepam is excreted in the urine as its metabolites.

Table 3: Urinary Elimination of Nitrazepam and its Metabolites after a Single 5 mg Oral Dose

| Compound | Percentage of Dose Excreted in Urine (7 days) | Form | Urinary Half-life (hours) | Source |

| Nitrazepam | ~1% | Unchanged | - | [7] |

| Total Metabolites | 17 - 99% | - | - | [7] |

| Conjugated Metabolites | 57% of total metabolites | Conjugated | - | [7] |

| This compound | - | Free | 44 (23-65) | [7] |

| This compound | - | Conjugated | 46 (25-69) | [7] |

| 7-Acetamidonitrazepam | - | Free | 12 (5-31) | [7] |

| 7-Acetamidonitrazepam | - | Conjugated | 18 (5-46) | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound formation.

In Vitro Metabolism of Nitrazepam using Human Liver Cytosol

This protocol is designed to assess the formation of this compound from nitrazepam in a cytosolic liver fraction.

Materials:

-

Human Liver Cytosol (commercially available)

-

Nitrazepam

-

N¹-methylnicotinamide (electron donor)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (e.g., 7-aminoclonazepam)

-

HPLC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver cytosol (e.g., 1 mg/mL protein concentration), potassium phosphate buffer (100 mM, pH 7.4), and N¹-methylnicotinamide (e.g., 1 mM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add nitrazepam (at various concentrations, e.g., 1-100 µM) to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze for the presence and quantity of this compound using a validated HPLC-MS/MS method.

Anaerobic Incubation of Nitrazepam with Gut Microbiota

This protocol outlines a method to study the metabolism of nitrazepam by gut bacteria under anaerobic conditions.

Materials:

-

Fresh fecal sample from a healthy donor

-

Anaerobic phosphate buffer (pH 7.0)

-

Anaerobic chamber

-

Basal medium for gut microbiota (e.g., bYCFA)

-

Nitrazepam

-

96-deepwell plates

-

HPLC-MS/MS system

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample in anaerobic phosphate buffer to create a fecal slurry (e.g., 10% w/v).

-

Inoculation: In a 96-deepwell plate containing anaerobic basal medium, inoculate with the fecal slurry (e.g., 1% v/v).

-

Drug Addition: Add nitrazepam to the wells at the desired concentration. Include control wells without the drug.

-

Anaerobic Incubation: Incubate the plate at 37°C inside the anaerobic chamber for a specified period (e.g., 24-48 hours).

-

Sample Collection: At various time points, collect aliquots from the wells.

-

Sample Processing: Centrifuge the collected samples to pellet the bacteria. The supernatant can be directly analyzed, or the entire culture can be extracted with an organic solvent.

-

Analysis: Analyze the processed samples for the formation of this compound using HPLC-MS/MS.

Quantification of this compound in Urine by GC-MS

This protocol describes a method for the quantitative analysis of this compound in urine samples.

Materials:

-

Urine sample

-

Internal standard (e.g., 7-aminoclonazepam)

-

β-glucuronidase (for hydrolysis of conjugated metabolites)

-

Extraction solvent (e.g., ethyl ether-ethyl acetate, 99:1 v/v)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation: To a urine sample (e.g., 1 mL), add the internal standard.

-

Enzymatic Hydrolysis: Add β-glucuronidase and incubate at an appropriate temperature (e.g., 60°C) for a specified time (e.g., 2 hours) to hydrolyze conjugated metabolites.

-

Extraction: Adjust the pH of the sample if necessary and perform a liquid-liquid extraction with the extraction solvent.

-

Evaporation: Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried residue in a suitable solvent and add the derivatizing agent. Heat the mixture to facilitate the reaction (e.g., 70°C for 30 minutes).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions for the derivatized this compound and the internal standard.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Metabolic pathway of nitrazepam to this compound.

Experimental Workflows

Caption: General experimental workflows for studying this compound formation.

References

- 1. Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multisite kinetic models for CYP3A4: simultaneous activation and inhibition of diazepam and testosterone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Multisite kinetic models for CYP3A4: simultaneous activation and inhibition of diazepam and testosterone metabolism. | Semantic Scholar [semanticscholar.org]

- 7. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Figure 1 from Identification of enzymes responsible for nitrazepam metabolism and toxicity in human | Semantic Scholar [semanticscholar.org]

- 9. Time Course of Aldehyde Oxidase and Why It Is Nonlinear - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Nitrazepam to 7-Aminonitrazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of nitrazepam, with a specific focus on its primary reductive pathway to 7-aminonitrazepam. This document outlines the key enzymes involved, detailed experimental protocols for studying this metabolic conversion, and a summary of analytical methodologies for the quantification of the parent drug and its metabolite.

Introduction

Nitrazepam, a benzodiazepine derivative, is primarily metabolized in humans through the reduction of its 7-nitro group to form this compound. This biotransformation is a critical step in the drug's clearance and overall pharmacokinetic profile. Understanding the in vitro kinetics and the enzymes responsible for this metabolic pathway is essential for drug development, enabling the prediction of drug-drug interactions, inter-individual variability in metabolism, and potential for toxicity.

Metabolic Pathway

The principal metabolic transformation of nitrazepam to this compound is a reductive reaction. Subsequent metabolism involves the acetylation of the amino group to form 7-acetylaminonitrazepam.

Key Enzymes Involved

The primary enzyme responsible for the reduction of nitrazepam to this compound is Aldehyde Oxidase 1 (AOX1) , which is predominantly located in the liver cytosol.[1] The subsequent acetylation of this compound is catalyzed by N-acetyltransferase 2 (NAT2) .[1] Further metabolism of nitrazepam and its metabolites can also be mediated by other enzymes, including Cytochrome P450 3A4 (CYP3A4) and arylacetamide deacetylase (AADAC).[1]

Signaling Pathway Diagram

The metabolic pathway of nitrazepam can be visualized as follows:

Experimental Protocols

This section provides a detailed methodology for an in vitro experiment to study the metabolism of nitrazepam to this compound using human liver cytosol.

Materials and Reagents

-

Nitrazepam

-

This compound (as a reference standard)

-

Human Liver Cytosol (commercially available or prepared in-house)

-

Potassium Phosphate Buffer (pH 7.4)

-

NADPH (optional, as some cytosolic reductases may utilize it)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid

-

Internal Standard (e.g., Diazepam-d5)

-

96-well plates

-

Incubator/shaking water bath

-

Centrifuge

-

LC-MS/MS system

Preparation of Human Liver Cytosol (Brief Overview)

Human liver tissue is homogenized in a suitable buffer (e.g., Tris-HCl with KCl and EDTA). The homogenate is then subjected to differential centrifugation. The supernatant from a 9000g centrifugation (S9 fraction) is further centrifuged at 100,000g to pellet the microsomes. The resulting supernatant is the cytosolic fraction, which should be stored at -80°C. Protein concentration should be determined using a standard method like the Bradford assay.

In Vitro Incubation Assay

-

Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixtures. A typical reaction mixture (200 µL final volume) consists of:

-

Human Liver Cytosol (final protein concentration of 1 mg/mL)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Nitrazepam (at various concentrations, e.g., 1, 5, 10, 25, 50, 100 µM)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: The reaction can be initiated by the addition of the substrate (nitrazepam).

-

Incubation: Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Experimental Workflow Diagram

Quantitative Data and Analysis

The formation of this compound can be quantified using a validated LC-MS/MS method. A standard curve of this compound should be prepared to determine the concentration of the metabolite in the samples.

LC-MS/MS Method Parameters (Example)

| Parameter | Example Value |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Nitrazepam: m/z 282.1 -> 236.1This compound: m/z 252.1 -> 121.1 |

Note: MS/MS transitions should be optimized for the specific instrument used.

Enzyme Kinetics

To determine the kinetic parameters (Km and Vmax) for the formation of this compound, the initial velocity of the reaction is measured at various nitrazepam concentrations. The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis.

Michaelis-Menten Equation: V = (Vmax * [S]) / (Km + [S])

Where:

-

V = Initial velocity of the reaction

-

Vmax = Maximum velocity of the reaction

-

[S] = Substrate (nitrazepam) concentration

-

Km = Michaelis constant

| Kinetic Parameter | Description |

| Km | The substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with substrate. |

| CLint | Intrinsic clearance (Vmax/Km). |

Conclusion

This technical guide provides a framework for studying the in vitro metabolism of nitrazepam to its primary metabolite, this compound. The reduction reaction, primarily mediated by cytosolic AOX1, is a key determinant of nitrazepam's pharmacokinetics. The detailed experimental protocol and analytical guidance provided herein will enable researchers and drug development professionals to conduct robust in vitro studies to characterize this important metabolic pathway. Accurate determination of the kinetic parameters will facilitate a better understanding of potential drug-drug interactions and inter-individual variability in response to nitrazepam.

References

Physicochemical Properties of 7-Aminonitrazepam: A Technical Guide for Analysis

For Immediate Release

This guide provides a detailed overview of the physicochemical properties and analytical methodologies for 7-aminonitrazepam, the primary metabolite of the hypnotic agent nitrazepam. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data to support clinical toxicology, forensic analysis, and urine drug monitoring.[1]

Core Physicochemical Properties

This compound (CAS 4928-02-3) is a benzodiazepine formed by the nitroreduction of its parent drug, nitrazepam.[2][3] Understanding its fundamental properties is critical for the development of robust and sensitive analytical methods.

A summary of its key physicochemical data is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃N₃O | [3][4][5] |

| Molecular Weight | 251.28 g/mol | [3][4][6] |

| IUPAC Name | 7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | [3] |

| Melting Point | 242-244°C | [7][8] |

| pKa | 2.5, 4.6, 13.1 (Uncertain) | [7][9] |

| Solubility | Slightly soluble in DMSO and Methanol | [7][9] |

| Appearance | Pale Yellow to Light Yellow Solid | [9] |

| LogP (Experimental) | 1.00 | [3] |

Metabolic Pathway

In humans, nitrazepam is principally metabolized to this compound (ANZP) through reduction, a reaction catalyzed by aldehyde oxidase 1 (AOX1).[2] ANZP can be subsequently acetylated by N-acetyltransferase 2 (NAT2) to form 7-acetylaminonitrazepam (AANZP).[2] These metabolic steps are crucial for pharmacokinetic studies and for identifying appropriate biomarkers of nitrazepam exposure.

Analytical Methodologies and Protocols

The detection and quantification of this compound in biological matrices are predominantly performed using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity.[10]

General Analytical Workflow:

A typical analytical workflow for this compound involves sample collection, extensive preparation, chromatographic separation, and finally, detection and data analysis.

Detailed Experimental Protocols

A. LC-MS/MS Method for Urinary this compound

This method is adapted from a highly sensitive protocol for the determination of this compound in urine.[11]

-

1. Sample Preparation:

-

2. Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: Gradient elution with a mixture of an appropriate buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[10]

-

Flow Rate: A typical flow rate is around 0.25 mL/min.[10]

-

-

3. Mass Spectrometry Detection:

-

System: Tandem mass spectrometer (MS/MS).

-

Ionization: Electrospray Ionization (ESI) in positive mode.[11]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both this compound and the internal standard, ensuring high selectivity and sensitivity.[10][11]

-

-

4. Quantification:

B. GC-MS Method for Urinary this compound

Gas chromatography-mass spectrometry is a robust alternative, often requiring derivatization to enhance the analyte's volatility.[10][13]

-

1. Sample Preparation:

-

2. Derivatization:

-

3. GC-MS Conditions:

-

System: Gas Chromatograph coupled to a Mass Spectrometer.

-

Injection: Splitless injection of the derivatized sample.

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: A programmed temperature ramp to separate the analytes.

-

MS Detection: Electron Ionization (EI) with scanning in total ion current (TIC) and selected ion monitoring (SIM) modes for identification and quantification.[13]

-

-

4. Quantification and Performance:

-

Identification is confirmed by matching the retention time and the relative abundance of characteristic ions in the mass spectrum of the derivative.[13]

-

Quantification is performed using the base peak ion against the internal standard.[13]

-

This methodology has demonstrated high sensitivity with a limit of detection reported at 1.2 µg/L and recoveries between 94.7% and 103.5%.[13]

-

References

- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. Identification of enzymes responsible for nitrazepam metabolism and toxicity in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H13N3O | CID 78641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. 7-Amino Nitrazepam - SRIRAMCHEM [sriramchem.com]

- 6. 7-Amino Nitrazepam | TRC-A618390-10MG | LGC Standards [lgcstandards.com]

- 7. This compound CAS#: 4928-02-3 [m.chemicalbook.com]

- 8. This compound CAS#: 4928-02-3 [m.chemicalbook.com]

- 9. This compound | 4928-02-3 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. A highly sensitive method for the determination of this compound, a metabolite of nitrazepam, in human urine using high-performance electrospray liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. [Analysis of this compound in urine by trimethylsilyl derivatization-gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 7-Aminonitrazepam as a Primary Urinary Metabolite of Nitrazepam

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of 7-aminonitrazepam, the principal urinary metabolite of the hypnotic drug nitrazepam. It covers the metabolic pathways, pharmacokinetics, and detailed analytical methodologies for its detection and quantification in urine, serving as a critical resource for clinical and forensic toxicology, as well as for professionals in drug development and pharmacology.

Metabolic Transformation of Nitrazepam

Nitrazepam undergoes extensive biotransformation in the liver before excretion.[1] The parent drug is lipophilic and is metabolized primarily through hepatic oxidative pathways.[2] A key metabolic process is the reduction of the 7-nitro group, which leads to the formation of this compound.[3] This metabolite can be further acetylated to form 7-acetamidonitrazepam.[3]

The primary enzyme responsible for the reduction of nitrazepam to this compound in human liver cytosol is aldehyde oxidase 1 (AOX1).[3] The subsequent acetylation of this compound to 7-acetamidonitrazepam is carried out by N-acetyltransferase 2 (NAT2).[3] These metabolites are then excreted in the urine, partly in their free forms and partly as glucuronide conjugates.[4]

Pharmacokinetics and Urinary Excretion

Following oral administration, nitrazepam is well-absorbed, reaching peak plasma concentrations in about two hours.[1][5] The elimination half-life of the parent drug ranges from 16.5 to 48.3 hours.[2][5]

Excretion of unchanged nitrazepam via the kidneys is minimal, accounting for only about 1% of the administered dose.[4] The vast majority of the drug is eliminated as metabolites in the urine.[4][5] The total amount of urinary metabolites excreted shows significant interindividual variation, ranging from 17% to 99% of the dose over a seven-day period.[4] Of the excreted metabolites, approximately 57% are in a conjugated form.[4] this compound and 7-acetamidonitrazepam are the main metabolites found in urine.[4][6]

Table 1: Pharmacokinetic and Excretion Parameters

| Parameter | Value | Reference |

|---|---|---|

| Nitrazepam (Parent Drug) | ||

| Time to Peak Plasma Concentration | ~2 hours | [2][5] |

| Elimination Half-Life | 16.5 - 48.3 hours | [2][5] |

| Urinary Excretion (Unchanged) | ~1% of dose | [4] |

| Urinary Metabolites | ||

| Total Excretion (as % of dose) | 17 - 99% over 7 days | [4] |

| Conjugated Metabolites | ~57% of total excreted | [4] |

| Urinary Half-Lives of Metabolites | ||

| Free this compound | 44 hours (mean), 23-65 hours (range) | [4] |

| Conjugated this compound | 46 hours (mean), 25-69 hours (range) | [4] |

| Free 7-Acetamidonitrazepam | 12 hours (mean), 5-31 hours (range) | [4] |

| Conjugated 7-Acetamidonitrazepam | 18 hours (mean), 5-46 hours (range) |[4] |

Analytical Methodology for Urinary Detection

The detection of this compound in urine is a reliable indicator of nitrazepam exposure. Because a significant portion of the metabolite is excreted as a glucuronide conjugate, a hydrolysis step is essential for accurate quantification of the total amount. The typical analytical workflow involves sample preparation followed by sensitive chromatographic analysis.

Detailed Experimental Protocols

Accurate quantification of this compound relies on robust and validated analytical methods. Below are representative protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

A. LC-MS/MS Protocol

This method is highly sensitive and specific, often considered the gold standard for confirmatory analysis.[7]

-

Internal Standard Addition: To a 0.5 mL urine sample, add an internal standard (e.g., 7-aminoclonazepam) to correct for variations in sample processing.[7][8]

-

Enzymatic Hydrolysis: Add 0.5 mL of β-glucuronidase solution (e.g., 6000 units) to the urine sample.[9] Incubate the mixture, for instance, at 37°C for 2.5 hours, to cleave the glucuronide conjugates.[9]

-

pH Adjustment & Extraction: Adjust the sample pH to approximately 9.0 with a suitable buffer. Perform liquid-liquid extraction by adding an organic solvent mixture (e.g., diethyl ether-ethyl acetate), vortexing, and centrifuging.[10]

-

Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase for injection.

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution mobile phase (e.g., ammonium acetate buffer and methanol).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard for detection and quantification.[7][8]

-

B. GC-MS Protocol with Derivatization

This method requires a derivatization step to increase the volatility and thermal stability of the analyte.

-

Sample Preparation: Perform hydrolysis and liquid-liquid extraction as described in the LC-MS/MS protocol (Steps 1-3).[6]

-

Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the residue.[10] Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound.

-

GC-MS Analysis:

-

Gas Chromatography: Inject the derivatized sample onto a capillary column (e.g., HP-5MS). Use a temperature program to separate the analytes.

-

Mass Spectrometry: Operate in electron ionization (EI) mode. Perform analysis in selected ion monitoring (SIM) mode, targeting the characteristic ions of the derivatized this compound and internal standard for identification and quantification.[10]

-

Method Performance and Quantitative Data

The performance of analytical methods is characterized by several key parameters, including sensitivity and linearity. The choice of method may depend on the required detection limits and available instrumentation.

Table 2: Summary of Analytical Method Performance

| Parameter | LC-MS/MS Method | GC-MS Method (TMS Deriv.) | Reference |

|---|---|---|---|

| Sensitivity | |||

| Limit of Detection (LOD) | 0.07 ng/mL | 1.2 µg/L (1.2 ng/mL) | [7][10] |

| Limit of Quantification (LOQ) | 0.5 ng/mL | 3.5 µg/L (3.5 ng/mL) | [7][10] |

| Performance | |||

| Linear Range | 1 - 50 ng/mL | 10 - 500 µg/L (10 - 500 ng/mL) | [7][10] |

| Recovery / Extraction Efficiency | 89.0 - 95.2% | 82.8% | [7][10] |

| Precision (RSD) | < 6.4% | 3.9 - 5.4% |[7][10] |

Conclusion

This compound is the definitive primary urinary metabolite for confirming the intake of nitrazepam. Its urinary half-life is significantly longer than that of its precursor, 7-acetamidonitrazepam, making it a robust long-term biomarker. Due to extensive conjugation, enzymatic hydrolysis is a mandatory step in analytical protocols to ensure the accurate measurement of total metabolite concentration. Both LC-MS/MS and GC-MS provide the high sensitivity and specificity required for reliable quantification in clinical and forensic settings, with LC-MS/MS generally offering lower detection limits. This guide provides the foundational knowledge and detailed protocols necessary for the effective study and analysis of this key metabolite.

References

- 1. What is the mechanism of Nitrazepam? [synapse.patsnap.com]

- 2. Nitrazepam - Wikipedia [en.wikipedia.org]

- 3. Identification of enzymes responsible for nitrazepam metabolism and toxicity in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary elimination of nitrazepam and its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Determination of nitrazepam and its main metabolites in urine by gas--liquid chromatography: use of electron capture and nitrogen-selective detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A highly sensitive method for the determination of this compound, a metabolite of nitrazepam, in human urine using high-performance electrospray liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. [Analysis of this compound in urine by trimethylsilyl derivatization-gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Aminonitrazepam Certified Reference Material: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Aminonitrazepam, the principal urinary metabolite of the hypnotic drug nitrazepam. As a certified reference material (CRM), this compound is a critical tool for forensic toxicology, clinical chemistry, and pharmaceutical research, enabling the accurate identification and quantification of nitrazepam use. This document details the material's specifications, analytical methodologies for its detection, and the metabolic pathway of its parent compound.

Certified Reference Material Specifications

This compound is available from several suppliers as a certified reference material, typically as a solution in an organic solvent. These standards are manufactured and tested under stringent quality control protocols, often adhering to ISO 17034 and ISO/IEC 17025 standards, ensuring their accuracy and suitability for quantitative analysis.[1] A certificate of analysis accompanies these materials, providing detailed information on their certified concentration and uncertainty.

Below is a summary of typical specifications for this compound certified reference materials:

| Parameter | Typical Specification |

| Product Name | This compound |

| Synonyms | 7-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| CAS Number | 4928-02-3[2] |

| Molecular Formula | C₁₅H₁₃N₃O[2] |

| Molecular Weight | 251.28 g/mol [2] |

| Format | Solution |

| Solvent | Acetonitrile or Methanol |

| Concentration | 1.0 mg/mL[2][3] |

| Storage | 2-8°C or -20°C[2] |

| Intended Use | For research and forensic applications, particularly in LC/MS or GC/MS methods.[2][3] |

Metabolic Pathway of Nitrazepam

Nitrazepam undergoes extensive metabolism in the body, with the primary route being the reduction of the 7-nitro group to form this compound. This metabolite can be further acetylated to 7-acetamidonitrazepam. The key enzymes involved in the primary metabolic step have been identified as Aldehyde Oxidase 1 (AOX1), with potential contributions from Cytochrome P450 enzymes, particularly CYP3A4.[4] The subsequent acetylation is carried out by N-acetyltransferase 2 (NAT2).[4] An understanding of this pathway is crucial for interpreting toxicological findings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound 1.0mg/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 4928-02-3 [sigmaaldrich.com]

- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. Identification of enzymes responsible for nitrazepam metabolism and toxicity in human - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 7-Aminonitrazepam in Human Urine using a Validated LC-MS/MS Method

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-aminonitrazepam, the primary metabolite of nitrazepam, in human urine. The protocol includes a sample preparation procedure involving enzymatic hydrolysis followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection. This method is suitable for use in clinical and forensic toxicology, as well as in pharmacokinetic studies. The validation of this method demonstrates excellent linearity, accuracy, precision, and recovery, making it a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Nitrazepam is a benzodiazepine derivative with hypnotic, anxiolytic, and anticonvulsant properties. Monitoring its major metabolite, this compound, in urine is crucial for assessing compliance, detecting abuse, and in forensic investigations. Due to the extensive metabolism of the parent drug, this compound is the primary target for analysis as it is excreted in higher concentrations and for a longer duration. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the quantification of drugs and their metabolites in complex biological matrices like urine. This document provides a detailed protocol for the reliable quantification of this compound.

Experimental Protocols

Materials and Reagents

-

This compound certified reference material

-

7-Aminoclonazepam or this compound-d7 (internal standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Deionized water (18.2 MΩ·cm)

-

Blank human urine

-

β-glucuronidase from E. coli or Helix pomatia

-

Phosphate or acetate buffer

-

Extraction solvent (e.g., ethyl acetate, diethyl ether)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Sample Preparation

A critical step in the analysis of this compound in urine is the enzymatic hydrolysis of its glucuronide conjugate to release the free form of the analyte.[1]

Protocol 1: Liquid-Liquid Extraction (LLE)

-

To 1 mL of urine, add 20 µL of the internal standard working solution (e.g., 7-aminoclonazepam).[2]

-

Add 1 mL of buffer (e.g., acetate buffer, pH 5.0) containing β-glucuronidase.

-

Incubate the mixture at 50-60°C for at least 2 hours to ensure complete hydrolysis.[3]

-

Adjust the pH of the sample to a basic range (e.g., pH 9) to ensure this compound is in its non-ionized form.[1]

-

Add 3-5 mL of a water-immiscible organic solvent (e.g., ethyl acetate).[1]

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[1]

-

Centrifuge the sample to achieve phase separation.[1]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

-

To 1 mL of urine, add 20 µL of the internal standard working solution.

-

Perform enzymatic hydrolysis as described in steps 2 and 3 of the LLE protocol.[3]

-

Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by deionized water.[4]

-

Load the pre-treated urine sample onto the conditioned SPE cartridge.[4]

-

Wash the cartridge with deionized water and a weak organic solvent (e.g., 5% methanol in water) to remove interferences.[4]

-

Elute the analyte with an appropriate solvent (e.g., 60:40 acetonitrile:methanol with 5% strong ammonia solution).[5]

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 2mM ammonium formate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Start with 10% B, increase to 90% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate. |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for instrument (e.g., 3.5 kV) |

| Source Temperature | Optimized for instrument (e.g., 150°C) |

| Desolvation Gas Flow | Optimized for instrument |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Quantifier) | 252.1 | 121.1 | 35 |

| This compound (Qualifier) | 252.1 | 94.0 | 53 |

| 7-Aminoclonazepam (IS) | 286.1 | 121.1 | - |

Note: Collision energies should be optimized for the specific instrument being used.[6]

Data Presentation

The following tables summarize the quantitative data from various validated methods for the determination of this compound in urine.

Table 1: Method Validation Parameters

| Parameter | Method 1[2] | Method 2[7] | Method 3[3] |

| Linear Range | 1 - 50 ng/mL | 10 - 500 µg/L | 0.1 - 8.0 µM |

| Limit of Detection (LOD) | 0.07 ng/mL | 1.2 µg/L | Not Reported |

| Limit of Quantification (LOQ) | 0.5 ng/mL | 3.5 µg/L | 0.002 - 0.01 µM |